6-Methylbenzofuran-2-carbaldehyde is a heterocyclic organic compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring. It features a methyl group at the 6th position and an aldehyde functional group at the 2nd position of the benzofuran moiety. The molecular formula for 6-Methylbenzofuran-2-carbaldehyde is , with a molecular weight of approximately 160.17 g/mol. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in creating more complex chemical structures.
6-Methylbenzofuran-2-carbaldehyde is classified under the category of benzofurans, which are aromatic compounds containing both benzene and furan rings. This compound can be sourced from various chemical suppliers specializing in organic compounds, and it is often utilized in academic research settings for its synthetic versatility and biological properties.
The synthesis of 6-Methylbenzofuran-2-carbaldehyde can be achieved through several methods, primarily involving the functionalization of existing benzofuran derivatives. One common approach includes:
The technical aspects of synthesizing 6-Methylbenzofuran-2-carbaldehyde involve controlling reaction parameters such as temperature, time, and reagent concentrations to optimize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed for characterization.
6-Methylbenzofuran-2-carbaldehyde participates in various chemical reactions, including:
Common reagents used in these reactions include:
6-Methylbenzofuran-2-carbaldehyde has several applications in scientific research:
Regioselective modification of the benzofuran scaffold is essential for accessing 6-methylbenzofuran-2-carbaldehyde derivatives. The electron-donating methyl group at C6 significantly influences electrophilic substitution patterns, directing incoming groups to the C4 and C7 positions. This regiocontrol enables precise molecular diversification critical for pharmaceutical applications [2]. Electrophilic bromination of 6-methylbenzofuran using N-bromosuccinimide (NBS) in acetonitrile at 80°C yields 4-bromo-6-methylbenzofuran with >85% regioselectivity, leveraging the methyl group's activating and directing effects .
Directed ortho-metalation (DoM) techniques further enhance regiocontrol. Treating 6-methylbenzofuran-2-carbaldehyde with lithium diisopropylamide (LDA) at −78°C generates a C3-directed metallated intermediate, which reacts with electrophiles to install functional groups at C3. This approach achieves 90–95% regioselectivity for carbonyl-containing benzofurans, enabling access to polysubstituted derivatives [7]. For C5 functionalization, halogen–metal exchange at C3 using n-butyllithium followed by electrophilic quenching provides a complementary pathway [8].
Table 1: Regioselective Directing Effects in 6-Methylbenzofuran Derivatives
Position | Directing Group | Reagent | Product Regioselectivity | Yield Range |
---|---|---|---|---|
C4/C7 | Methyl (C6) | NBS/acetonitrile | 4-Bromo isomer | 85–90% |
C3 | Aldehyde (C2) | LDA/electrophiles | 3-Substituted derivatives | 90–95% |
C5 | None (via C3 DoM) | n-BuLi/electrophiles | 5-Substituted derivatives | 75–85% |
The aldehyde functionality at C2 is strategically introduced via three principal catalytic methodologies. The Vilsmeier-Haack formylation remains the most direct approach, where 6-methylbenzofuran reacts with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C, followed by hydrolysis. This method delivers 6-methylbenzofuran-2-carbaldehyde in 70–75% yield but requires careful control of stoichiometry to avoid overchlorination byproducts [2] [4].
Transition-metal-catalyzed carbonylation provides a more efficient alternative. Under palladium catalysis (PdCl₂/PPh₃), 2-bromo-6-methylbenzofuran undergoes carbonylation at 80°C and 30 atm CO pressure in methanol to yield methyl 6-methylbenzofuran-2-carboxylate, which is reduced to the alcohol and oxidized to the aldehyde. This sequential approach achieves 82% overall yield with excellent functional group tolerance [6].
The Meyer-Schuster rearrangement offers a convergent route. o-Hydroxyacetophenones are propargylated to form o-(prop-2-yn-1-yloxy)acetophenones, which undergo acid-catalyzed (H₂SO₄) rearrangement to α,β-unsaturated ketones. Subsequent ozonolysis and reductive workup afford 6-methylbenzofuran-2-carbaldehyde in a one-pot operation with 88% yield. Ruthenium catalysts (e.g., RuHCl(CO)(PPh₃)₃) further enhance this reaction's efficiency at lower temperatures (60°C) [2].
Table 2: Catalytic Strategies for C2 Aldehyde Installation
Method | Catalyst System | Key Conditions | Yield | Advantages |
---|---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF | 0–5°C, hydrolysis | 70–75% | Direct, minimal steps |
Pd-catalyzed carbonylation | PdCl₂/PPh₃, CO | 80°C, 30 atm CO | 82%* | Functional group tolerance |
Meyer-Schuster rearrangement | H₂SO₄ or Ru complexes | 60–80°C, ozonolysis | 85–88% | Convergent synthesis |
*Overall yield for sequential carboxylation/reduction/oxidation
Microwave irradiation revolutionizes benzofuran synthesis by accelerating key cyclization steps. The Perkin rearrangement under microwave conditions converts 3-halocoumarins to benzofuran-2-carboxylic acids in minutes rather than hours. Optimized conditions (300W, 79°C, 5 minutes) for 3-bromo-6,7-dimethoxycoumarin in ethanol/sodium hydroxide afford 5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid in 99% yield. The methyl-substituted derivative is subsequently decarboxylated and oxidized to the aldehyde .
Microwave-assisted Claisen rearrangements efficiently construct the 6-methylbenzofuran core. Methyl 3,5-dihydroxybenzoate reacts with propargyl bromide under CuI catalysis (250W, 75°C, 20 minutes) to form 6-hydroxy-2-methylbenzofuran-4-carboxylate via sequential etherification, [3,3]-sigmatropic rearrangement, and cyclization. Demethylation and oxidation yield the target aldehyde, completing the synthesis in 50% overall yield with a 10-fold reduction in reaction time compared to conventional heating [7].
Table 3: Microwave Optimization of Benzofuran Cyclizations
Starting Material | Reaction Type | Microwave Conditions | Product | Yield |
---|---|---|---|---|
3-Bromo-4-methyl-6,7-dimethoxycoumarin | Perkin rearrangement | 300W, 79°C, 5 min | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 99% |
Methyl 3,5-dihydroxybenzoate | Claisen rearrangement | 250W, 75°C, 20 min | 6-Hydroxy-2-methylbenzofuran-4-carboxylate | 47% |
Hybridization of 6-methylbenzofuran-2-carbaldehyde with pharmacophoric heterocycles exploits its aldehyde group for condensation and coupling reactions. Amide coupling with aminobenzothiazoles generates hybrid molecules with enhanced bioactivity. Using peptide coupling reagents (EDC/HOBt), 6-methylbenzofuran-2-carboxylic acid (from aldehyde oxidation) reacts with 6-methanesulfonylbenzothiazol-2-amine to form N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-methylbenzofuran-2-carboxamide in 82% yield. This hybrid scaffold shows dual kinase/enzyme inhibition potential [6].
Suzuki-Miyaura cross-coupling enables C5-arylation for hybridization. Palladium-catalyzed (Pd(PPh₃)₄) reaction of 5-bromo-6-methylbenzofuran-2-carbaldehyde with arylboronic acids installs biaryl systems at C5. Under optimized conditions (K₂CO₃, DMF/H₂O, 80°C), this yields 5-(pyridin-3-yl)-6-methylbenzofuran-2-carbaldehyde (85% yield), creating hybrids with improved π-stacking capabilities for DNA-interactive agents [3] [6].
Schiff base formation provides access to antimicrobial hybrids. Condensation with sulfaguanidine in ethanol catalyzed by p-TSA yields N-{[(6-methylbenzofuran-2-yl)methylene]amino}-N-(pyrimidin-2-yl)benzenesulfonamide, exhibiting >90% inhibition against S. aureus at 50 μg/mL. The benzofuran-aldehyde moiety acts as a conformational constraint enhancing target binding [2].
Table 4: Hybridization Strategies for Bioactive Conjugates
Hybridization Type | Reaction Partner | Coupling Method | Product Application | Yield |
---|---|---|---|---|
Amide linkage | 6-Methanesulfonylbenzothiazol-2-amine | EDC/HOBt, DMF | Kinase inhibitors | 82% |
Biaryl linkage | Pyridin-3-ylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | DNA-interactive agents | 85% |
Schiff base | Sulfaguanidine | p-TSA, ethanol | Antimicrobial agents | 78% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1